molecular formula C10H11ClFN B13071452 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13071452
M. Wt: 199.65 g/mol
InChI Key: FIWFMFUPUPGJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole (CAS 1521499-05-7) is a high-value, polysubstituted indoline scaffold of significant interest in medicinal chemistry and drug discovery research. This compound features a fused benzene and pyrrolidine ring system, incorporating both chloro and fluoro substituents to fine-tune its electronic properties and binding affinity. The 3,3-dimethyl group on the saturated ring introduces steric constraints and can improve metabolic stability, making this structure a versatile building block for the development of bioactive molecules . The indole and indoline core is a privileged structure in pharmaceuticals, known for its presence in a vast array of therapeutic agents . Researchers utilize this specific chlorinated and fluorinated derivative as a key synthetic intermediate in the construction of more complex molecules. Its primary research value lies in its potential to serve as a precursor in the synthesis of novel compounds for screening against various biological targets . Indole derivatives have demonstrated a wide spectrum of pharmacological activities, including antiviral , antibacterial , and anti-tubercular properties, with several candidates progressing to clinical trials . The strategic placement of halogen atoms on the aromatic ring is a common tactic in medicinal chemistry to modulate lipophilicity, permeability, and overall pharmacokinetic profiles. This product is intended for research applications by qualified laboratory personnel only. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet and adhere to all laboratory safety protocols before handling.

Properties

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

4-chloro-7-fluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H11ClFN/c1-10(2)5-13-9-7(12)4-3-6(11)8(9)10/h3-4,13H,5H2,1-2H3

InChI Key

FIWFMFUPUPGJQA-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C(C=CC(=C21)Cl)F)C

Origin of Product

United States

Preparation Methods

The synthesis of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole can be achieved through several synthetic routes. One common method involves the reaction of 4-chloro-7-fluoroindole with 3,3-dimethyl-2-butanone under acidic conditions. The reaction typically requires a strong acid catalyst such as sulfuric acid and is carried out at elevated temperatures to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, efficiency, and safety.

Chemical Reactions Analysis

4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole undergoes various chemical reactions, including:

Scientific Research Applications

Anticancer Activity

Indole derivatives, including 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole, have been extensively studied for their anticancer properties. Research indicates that indole derivatives can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Study:
A study showed that indole derivatives exhibited cytotoxic effects against MCF-7 breast cancer cells. The compounds were evaluated using MTT assays, revealing a significant reduction in cell viability at low concentrations. The structure-activity relationship (SAR) indicated that substitutions on the indole ring enhanced biological activity, making these compounds promising candidates for further development in cancer therapy .

Antimicrobial Properties

Indoles are also recognized for their antimicrobial activity. Compounds similar to this compound have demonstrated effectiveness against various bacterial strains.

Research Findings:
In vitro studies have shown that certain indole derivatives possess antibacterial properties against Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways .

Organic Electronics

The unique electronic properties of indoles make them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells.

Application Insights:
Research has demonstrated that indole-based compounds can be utilized as hole transport materials in OLEDs due to their high charge mobility and stability. The incorporation of halogen substituents like chlorine and fluorine enhances the electronic characteristics, leading to improved device performance .

Synthetic Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules.

Synthesis Example:
The compound can be synthesized through multi-step reactions involving cyclization and halogenation processes. Its derivatives are often synthesized to explore their biological activities further .

Summary Table of Applications

Application AreaSpecific UseKey Findings
Medicinal ChemistryAnticancer agentsEffective against MCF-7 cells; induces apoptosis
Antimicrobial agentsActive against Gram-positive and Gram-negative bacteria
Material ScienceOrganic electronicsHigh charge mobility; used in OLEDs
SynthesisIntermediate for complex moleculesValuable for developing new drug candidates

Mechanism of Action

The mechanism of action of 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and modulating the activity of enzymes or receptors involved in key biological processes. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation or viral replication, leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positioning of halogens and alkyl groups on the indole scaffold critically impacts physicochemical and biological properties. Key comparisons include:

Compound Name Substituents Key Structural Features
4-Chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole Cl (C4), F (C7), 3,3-dimethyl (dihydro) Electron-withdrawing Cl/F enhance ring stability; dimethyl groups restrict ring puckering
4-Bromo-7-fluoro-2,3-dihydro-1H-indole hydrochloride Br (C4), F (C7) Bromine’s larger atomic radius increases steric hindrance vs. Cl; similar electronic effects
7-Chloroindole Cl (C7) Lacks dihydro ring and dimethyl groups; simpler structure with Cl at C7 only
5-Fluoro-7-methyl-1H-indole-2,3-dione F (C5), CH3 (C7), ketone groups Ketone functionalities alter reactivity; methyl at C7 differs from dimethyl at C3

Key Observations :

  • Halogen Effects : Chlorine and fluorine at C4/C7 create distinct electronic environments. Fluorine’s high electronegativity polarizes the ring, while chlorine provides moderate electron withdrawal. Bromine (in the 4-bromo analog) increases steric bulk but reduces electronegativity compared to Cl .
  • Steric Effects: 3,3-Dimethyl groups in the target compound introduce significant steric hindrance, which may limit access to certain enzymatic active sites compared to non-methylated analogs .

Yield and Purification Challenges :

  • Steric hindrance from dimethyl groups may reduce reaction yields (e.g., reports 10–37.5% yields for bulky analogs).
  • Purification often requires column chromatography with nonpolar eluents (e.g., cyclohexane/ethyl acetate), as seen in .
Spectroscopic Data Comparison

Key NMR shifts for analogous compounds ():

Compound Feature $^{1}\text{H}$-NMR (δ ppm) $^{13}\text{C}$-NMR (δ ppm) Notes
Indole NH (dihydro) ~9.25–12.33 (broad) Broader peaks due to H-bonding
Aromatic protons (Cl/F-substituted) 7.0–8.85 (multiplet) 102–147 (aromatic carbons) Deshielding near halogens
Methyl groups (3,3-dimethyl) 2.46 (singlet, CH3) 20–25 (CH3) Distinctive upfield shifts

Fluorine Effects :

  • $^{19}\text{F}$-NMR for 5-fluoroindole derivatives shows signals near -120 to -130 ppm (), while C7-F in the target compound may resonate similarly .
  • Electron-withdrawing halogens downshift adjacent $^{13}\text{C}$ signals (e.g., C4-Cl in the target compound vs. C7-Cl in 7-chloroindole) .

Biological Activity

The compound 4-chloro-7-fluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a derivative of indole, a well-known structure in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, cytotoxic effects, and potential therapeutic applications.

  • Molecular Formula : C₁₃H₁₂ClF N
  • Molecular Weight : 241.69 g/mol
  • CAS Number : 1360954-68-2

Antimicrobial Activity

Research indicates that indole derivatives exhibit significant antimicrobial properties. The specific compound has been evaluated for its effectiveness against various bacterial strains.

Case Studies and Findings

  • Antibacterial Activity :
    • A study demonstrated that derivatives of indole, including compounds similar to this compound, showed potent antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) for some derivatives was as low as 0.5 μg/mL .
    • Another investigation into related indole compounds reported effective inhibition against both Gram-negative and Gram-positive bacteria, suggesting that structural modifications at the alkyl sites are crucial for enhancing pharmacological activity .
  • Cytotoxicity :
    • In vitro studies have assessed the cytotoxic effects of indole derivatives on cancer cell lines. For instance, certain compounds demonstrated moderate cytotoxicity with IC50 values around 41.6 μM against HepG2 cells (human liver cancer cell line). These findings indicate potential for further development as anticancer agents .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Bacterial Enzymes : Indoles may inhibit key enzymes in bacterial metabolism or cell wall synthesis.
  • Cytotoxic Effects : The compound's ability to induce apoptosis in cancer cells could be linked to its interaction with cellular pathways involved in cell survival and death.

Comparative Analysis of Biological Activities

Compound NameAntimicrobial ActivityCytotoxicity (IC50)Reference
This compoundEffective against S. aureus41.6 µM (HepG2)
Related Indole Derivative AMIC = 0.5 µg/mL against S. aureus>100 µM
Related Indole Derivative BBroad-spectrum activityModerate cytotoxicity

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